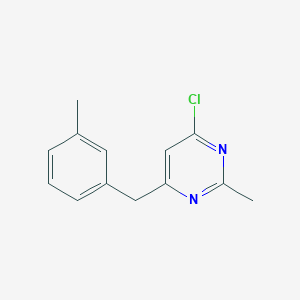
4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
Descripción general
Descripción
“4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidines involves various methods, including the Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidine .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . The reactions likely proceed through a sequence involving oxidative dehydrogenation, annulation, and oxidative aromatization .Mecanismo De Acción
Mode of Action
The compound has a chloro group and a methylbenzyl group attached to the pyrimidine ring. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor or hinder the chemical reactions the compound can participate in .
Direcciones Futuras
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine” and its derivatives could have promising applications in the treatment of neurodegenerative diseases .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it interacts with the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in reducing ER stress and apoptosis .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to exhibit neuroprotective activities by reducing the expression of ER stress markers and apoptosis markers in human neuronal cells . Furthermore, it affects cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the production of inflammatory mediators . This compound also impacts gene expression and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It exerts its effects through the inhibition of ER stress and apoptosis pathways. The compound binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of the NF-kB inflammatory pathway . This binding interaction results in the suppression of inflammatory responses and the promotion of neuroprotection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical properties over extended periods. Long-term studies have indicated that it continues to exhibit neuroprotective and anti-inflammatory effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound exhibits potent neuroprotective and anti-inflammatory effects. At higher dosages, there may be threshold effects, and potential toxic or adverse effects could be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . Studying these transport mechanisms can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which impacts its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-[(3-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9-4-3-5-11(6-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLRXGMARRREJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



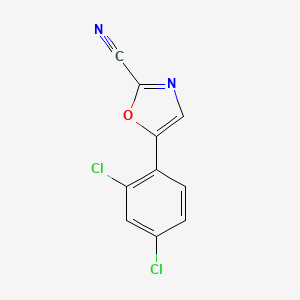
![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)
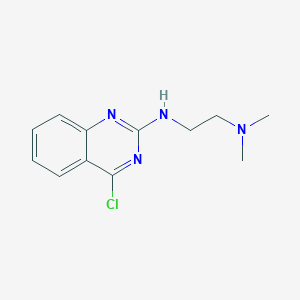





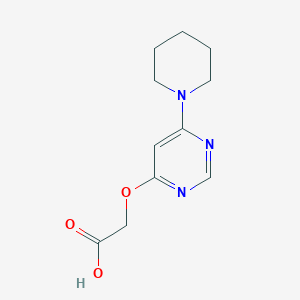
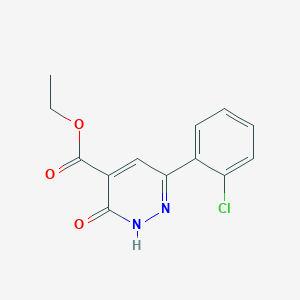

![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)